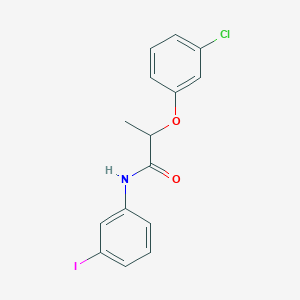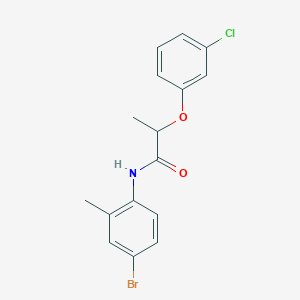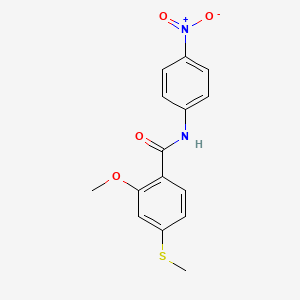![molecular formula C19H29NO7 B4074354 1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074354.png)
1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate
Übersicht
Beschreibung
1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate, also known as AZD-4901, is a novel compound that has shown potential in scientific research as a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a neuropeptide receptor that plays a crucial role in the regulation of sleep-wake cycles, appetite, and energy metabolism.
Wirkmechanismus
The mechanism of action of 1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate involves the selective antagonism of orexin-1 receptor, which leads to the inhibition of orexin signaling pathways. Orexin signaling plays a crucial role in the regulation of sleep-wake cycles, appetite, and energy metabolism. By blocking orexin-1 receptor, this compound can modulate these physiological processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. Studies have shown that this compound can reduce food intake and body weight in diet-induced obese rats. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to modulate the reward system in the brain, potentially providing therapeutic benefits in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate in lab experiments is its selectivity for orexin-1 receptor, which allows for the specific modulation of orexin signaling pathways. This selectivity also reduces the potential for off-target effects. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for the use of 1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate in scientific research. One potential direction is the investigation of its therapeutic effects in the treatment of sleep disorders, such as narcolepsy and insomnia. Another potential direction is the investigation of its effects on cognitive function and memory. Additionally, the development of more potent and selective orexin-1 receptor antagonists could lead to the discovery of novel therapeutic targets for various physiological and pathological conditions.
Conclusion
In conclusion, this compound is a novel compound that has shown potential in scientific research as a selective antagonist of the orexin-1 receptor. Its selective antagonism of orexin-1 receptor can modulate various physiological processes and potentially provide therapeutic benefits in the treatment of obesity, diabetes, addiction, anxiety, and depression. Further research is needed to fully understand the therapeutic potential of this compound and its effects on various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate has been used in scientific research to investigate the role of orexin-1 receptor in various physiological and pathological conditions. Studies have shown that the selective antagonism of orexin-1 receptor by this compound can modulate sleep-wake cycles, reduce food intake, and improve glucose metabolism in animal models of obesity and diabetes. This compound has also been shown to have potential therapeutic effects in the treatment of addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
1-[3-(2,6-dimethoxyphenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.C2H2O4/c1-19-15-9-7-10-16(20-2)17(15)21-14-8-13-18-11-5-3-4-6-12-18;3-1(4)2(5)6/h7,9-10H,3-6,8,11-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGSGIYUGWCPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4074285.png)
![N-(4-nitrophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4074290.png)
![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4074296.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,3-dichlorophenyl)butanamide](/img/structure/B4074297.png)
![{4-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4074309.png)

![1-[3-(4-chloro-3-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074339.png)

![N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4074349.png)
![1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074364.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4074375.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4074378.png)
![5-[1-(3-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4074384.png)